(Z)-4-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Overview
Description
(Z)-4-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound with a unique structure that includes a furan ring, a thiazolidinone ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves multiple steps. One common method includes the condensation of 4-nitrobenzaldehyde with furan-2-carbaldehyde to form a furan-2-ylmethylene intermediate. This intermediate is then reacted with thiazolidinone under specific conditions to yield the desired compound. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is being investigated for its potential as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to interact with specific enzymes and receptors in the body.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the creation of advanced materials.
Mechanism of Action
The mechanism of action of (Z)-4-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The furan and thiazolidinone rings also play a role in its activity by stabilizing the compound and facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- **4-(5-(4-nitrophenyl)furan-2-yl)methylene-2-thioxothiazolidin-3-yl)acetic acid
- **4-(5-(4-nitrophenyl)furan-2-yl)methylene-2-thioxothiazolidin-3-yl)propanoic acid
Uniqueness
(Z)-4-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S2/c21-16(22)2-1-9-19-17(23)15(28-18(19)27)10-13-7-8-14(26-13)11-3-5-12(6-4-11)20(24)25/h3-8,10H,1-2,9H2,(H,21,22)/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJKOFNHLUILSC-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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